molecular formula C14H25ClN2OS B3820958 N-2-adamantyl-2-[(2-aminoethyl)thio]acetamide hydrochloride

N-2-adamantyl-2-[(2-aminoethyl)thio]acetamide hydrochloride

Cat. No. B3820958
M. Wt: 304.9 g/mol
InChI Key: HMMASEYVFZXWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-2-adamantyl-2-[(2-aminoethyl)thio]acetamide hydrochloride” is an organic compound that is used for scientific research . It is also known by the registry number ZINC000003683347 .


Synthesis Analysis

N-Adamantylated amides, which include “N-2-adamantyl-2-[(2-aminoethyl)thio]acetamide hydrochloride”, have been synthesized from 1-adamantyl nitrate . The reactions were carried out in sulfuric acid media . A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacetamide with nitrogen-containing nucleophiles .


Molecular Structure Analysis

The molecular structure of “N-2-adamantyl-2-[(2-aminoethyl)thio]acetamide hydrochloride” includes a total of 35 bonds, 16 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 4 six-membered rings, 3 eight-membered rings, and 1 secondary amide (aliphatic) .


Chemical Reactions Analysis

The reduction of unsaturated nitriles containing the 2-adamantyl fragment with lithium aluminum hydride and nickel—aluminum alloy has been studied . In both cases, the double bond and nitrile group were simultaneously reduced .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-2-adamantyl-2-[(2-aminoethyl)thio]acetamide hydrochloride” include a refractive index of 1.485, a boiling point of 128 °C at 3 mmHg, a melting point of 50 °C, and a density of 1.066 g/mL at 25 °C .

Mechanism of Action

While the specific mechanism of action for “N-2-adamantyl-2-[(2-aminoethyl)thio]acetamide hydrochloride” is not mentioned in the search results, it is known that many nitrogen-containing adamantane derivatives with a C–N bond exhibit antiviral and other biological activities .

Safety and Hazards

“N-2-adamantyl-2-[(2-aminoethyl)thio]acetamide hydrochloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

The development of efficient methods for the synthesis of amino derivatives of 2-substituted adamantane, which includes “N-2-adamantyl-2-[(2-aminoethyl)thio]acetamide hydrochloride”, is an urgent task . These compounds can have antiviral, analgesic, and antidiabetic activity , and can be used as intermediates in the synthesis of polymers with a complex of enhanced service characteristics .

properties

IUPAC Name

N-(2-adamantyl)-2-(2-aminoethylsulfanyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2OS.ClH/c15-1-2-18-8-13(17)16-14-11-4-9-3-10(6-11)7-12(14)5-9;/h9-12,14H,1-8,15H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMASEYVFZXWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)CSCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-2-Adamantyl-2-[(2-aminoethyl)thio]acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-2-adamantyl-2-[(2-aminoethyl)thio]acetamide hydrochloride
Reactant of Route 2
N-2-adamantyl-2-[(2-aminoethyl)thio]acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-2-adamantyl-2-[(2-aminoethyl)thio]acetamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-2-adamantyl-2-[(2-aminoethyl)thio]acetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-2-adamantyl-2-[(2-aminoethyl)thio]acetamide hydrochloride
Reactant of Route 6
N-2-adamantyl-2-[(2-aminoethyl)thio]acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.